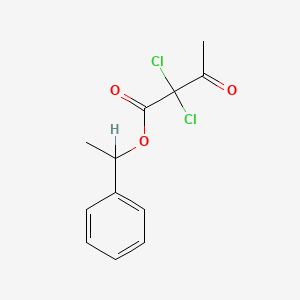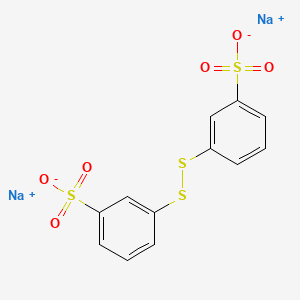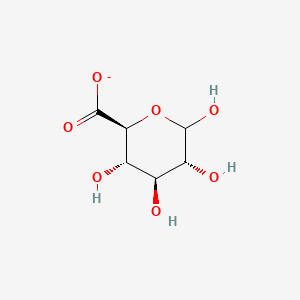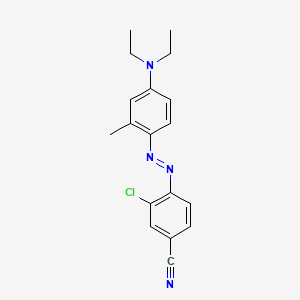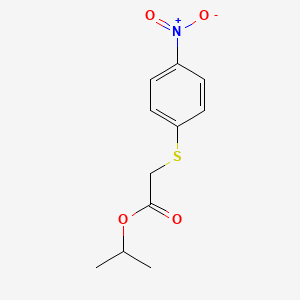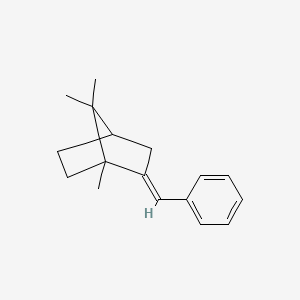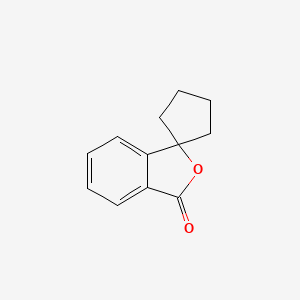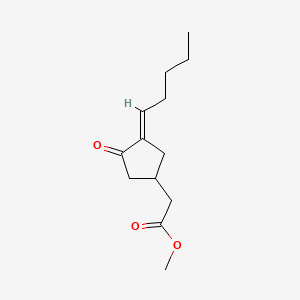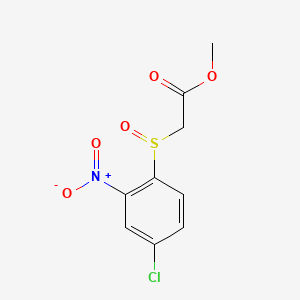
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfinyl group attached to a 4-chloro-2-nitrophenyl ring, which is further esterified with acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenol with a sulfinylating agent, followed by esterification with acetic acid. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester.
Reduction: Formation of acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl and nitro groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester
- Acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester
- Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
139326-44-6 |
|---|---|
Formule moléculaire |
C9H8ClNO5S |
Poids moléculaire |
277.68 g/mol |
Nom IUPAC |
methyl 2-(4-chloro-2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H8ClNO5S/c1-16-9(12)5-17(15)8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
Clé InChI |
CZKHUAHJCRABNU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CS(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


